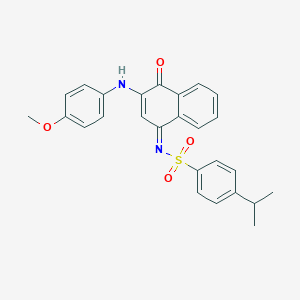
4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as INH1, is a small molecule inhibitor that has been extensively studied for its anti-cancer properties. The compound was first synthesized in 2007 and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide targets the nuclear export signal of CRM1, preventing it from binding to and transporting cargo proteins out of the nucleus. This leads to the accumulation of certain proteins in the nucleus, including tumor suppressor proteins, which can inhibit cell proliferation and induce apoptosis.
Biochemical and physiological effects:
4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have anti-cancer effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. Additionally, 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have anti-inflammatory properties and may have potential therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
One advantage of using 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and can be dissolved in common solvents such as DMSO and ethanol. However, one limitation is that it may not be effective in all types of cancer and may have off-target effects on other proteins.
将来の方向性
There are several potential future directions for research on 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CRM1. Another area of interest is the combination of 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide with other anti-cancer drugs to enhance its effectiveness. Additionally, the use of 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in combination with immunotherapy may have potential therapeutic applications in cancer treatment.
合成法
The synthesis of 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves several steps, including the reaction of 4-methoxyaniline with 1,4-naphthoquinone, followed by the addition of isopropylamine and benzenesulfonyl chloride. The final product is a yellow powder that is soluble in DMSO and ethanol.
科学的研究の応用
4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the activity of a protein called CRM1, which is involved in the transport of proteins out of the nucleus of cells. This inhibition leads to the accumulation of certain proteins in the nucleus, which can have anti-cancer effects. 4-isopropyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied in various cancer cell lines, including breast, prostate, and pancreatic cancer, and has shown promising results in inhibiting tumor growth.
特性
分子式 |
C26H24N2O4S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
(NZ)-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S/c1-17(2)18-8-14-21(15-9-18)33(30,31)28-24-16-25(26(29)23-7-5-4-6-22(23)24)27-19-10-12-20(32-3)13-11-19/h4-17,27H,1-3H3/b28-24- |
InChIキー |
PGWDVCRSMGOUCN-COOPMVRXSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
正規SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)


![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![Pentyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281455.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281461.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281462.png)
![4-{Acetyl[(2,5-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281463.png)
![Ethyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281466.png)
![Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281470.png)